molecular formula C10H14O B13794226 octahydro-2,6-methano-2H-indeno[5,6-b]oxirene CAS No. 6004-36-0

octahydro-2,6-methano-2H-indeno[5,6-b]oxirene

Cat. No.: B13794226
CAS No.: 6004-36-0
M. Wt: 150.22 g/mol
InChI Key: FAADLYHIBACBRX-UHFFFAOYSA-N
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Description

Octahydro-2,6-methano-2H-indeno[5,6-b]oxirene: is a heterocyclic compound with the molecular formula C10H14O . It is characterized by a unique structure that includes an oxirane ring fused to a polycyclic framework. This compound is known for its stability and reactivity, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of octahydro-2,6-methano-2H-indeno[5,6-b]oxirene typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a diene with an epoxide in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product is obtained .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions: Octahydro-2,6-methano-2H-indeno[5,6-b]oxirene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Chemistry: In chemistry, octahydro-2,6-methano-2H-indeno[5,6-b]oxirene is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .

Biology and Medicine: In biological and medical research, this compound is studied for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific molecular pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and material science .

Mechanism of Action

The mechanism of action of octahydro-2,6-methano-2H-indeno[5,6-b]oxirene involves its interaction with specific molecular targets. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Octahydro-2,6-methano-2H-indeno[5,6-b]oxirene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties.

Properties

CAS No.

6004-36-0

Molecular Formula

C10H14O

Molecular Weight

150.22 g/mol

IUPAC Name

9-oxatetracyclo[5.3.1.02,6.08,10]undecane

InChI

InChI=1S/C10H14O/c1-2-5-6(3-1)8-4-7(5)9-10(8)11-9/h5-10H,1-4H2

InChI Key

FAADLYHIBACBRX-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(C1)C3CC2C4C3O4

Origin of Product

United States

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